2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Description
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrazolo-pyrazine ring system with a phenyl group attached, making it a versatile molecule for chemical synthesis and biological studies.
Properties
CAS No. |
2648939-95-9 |
|---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with 2,3-dichloropyrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired pyrazolo[1,5-a]pyrazine ring system. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine diones, while reduction could produce dihydropyrazolo[1,5-a]pyrazines.
Scientific Research Applications
Chemistry
In chemistry, 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Medicine
In medicine, research has focused on the compound’s potential as an anti-inflammatory and anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.
Industry
In the industrial sector, 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is used in the development of dyes and pigments due to its stable chromophore. It is also explored for use in organic electronics and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing biochemical pathways. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride
Uniqueness
Compared to similar compounds, 2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is unique due to the presence of the phenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for greater versatility in chemical modifications and a broader range of applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
